Multi-Target vs. Isoform-Selective Nav Blockade
DSP-2230 inhibits three pain-relevant peripheral Nav subtypes with comparable potency, a profile distinct from isoform-selective inhibitors such as GNE-616 (Nav1.7-selective) and LTGO-33 (Nav1.8-selective) [1]. While GNE-616 shows >2500-fold selectivity for Nav1.7 over Nav1.1/1.3/1.4/1.5, it does not inhibit Nav1.8 or Nav1.9 [1]. LTGO-33 is 600-fold selective for Nav1.8 over other isoforms but lacks activity at Nav1.7 and Nav1.9 . In contrast, DSP-2230 achieves IC50 values of 7.1 μM (Nav1.7), 11.4 μM (Nav1.8), and 6.7 μM (Nav1.9) . This multi-target profile is hypothesized to provide broader analgesia by simultaneously blocking multiple peripheral pain signaling pathways .
| Evidence Dimension | Nav isoform inhibition (IC50) |
|---|---|
| Target Compound Data | Nav1.7: 7.1 μM; Nav1.8: 11.4 μM; Nav1.9: 6.7 μM |
| Comparator Or Baseline | GNE-616: Nav1.7 Ki=0.79 nM (selective, no Nav1.8/1.9 data); LTGO-33: Nav1.8 IC50=44 nM (Nav1.8-selective, no Nav1.7/1.9 data) |
| Quantified Difference | DSP-2230: multi-target equipotent blockade; Comparators: single-isoform selective blockade |
| Conditions | Manual patch-clamp; human Nav isoforms expressed in HEK293 cells |
Why This Matters
Researchers studying complex pain pathways requiring inhibition of multiple peripheral Nav subtypes should prioritize DSP-2230 over isoform-selective tools.
- [1] GNE-616. InvivoChem. Ki=0.79 nM for hNav1.7; >1000 nM Kd for hNav1.1, hNav1.3, hNav1.4, hNav1.5. View Source
